molecular formula C13H16O2 B093150 4-tert-Butylbenzoic Acid Vinyl Ester CAS No. 15484-80-7

4-tert-Butylbenzoic Acid Vinyl Ester

Cat. No.: B093150
CAS No.: 15484-80-7
M. Wt: 204.26 g/mol
InChI Key: ZLHVSEPPILCZHH-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 204.26 g/mol . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzoic Acid Vinyl Ester can be synthesized through the esterification of 4-(1,1-dimethylethyl)benzoic acid with vinyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of vinyl 4-(1,1-dimethylethyl)benzoate involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzoic Acid Vinyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butylbenzoic Acid Vinyl Ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of vinyl 4-(1,1-dimethylethyl)benzoate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers that exhibit unique mechanical and chemical properties. The ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid, which can further interact with biological systems .

Comparison with Similar Compounds

4-tert-Butylbenzoic Acid Vinyl Ester can be compared with other similar compounds such as:

This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability in various chemical reactions .

Properties

IUPAC Name

ethenyl 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHVSEPPILCZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29594-98-7
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29594-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40165748
Record name Vinyl 4-(1,1-dimethylethyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40165748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15484-80-7
Record name Ethenyl 4-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15484-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl 4-(1,1-dimethylethyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl 4-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl 4-(1,1-dimethylethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of the iridescence observed when Vinyl 4-tert-butylbenzoate reacts with 2-hydroxyethyl methacrylate?

A1: The iridescence observed in the reaction mixture of 2-hydroxyethyl methacrylate and Vinyl 4-tert-butylbenzoate [] suggests the formation of a material with unique optical properties. This phenomenon is attributed to the interaction of light with the microstructure of the copolymer formed during the reaction. The temperature dependence of this iridescence further indicates that the arrangement of polymer chains within the material is sensitive to temperature changes. This property could be potentially useful in applications requiring materials that change color with temperature, such as sensors or displays.

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